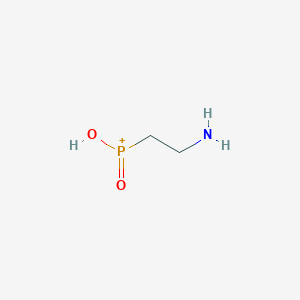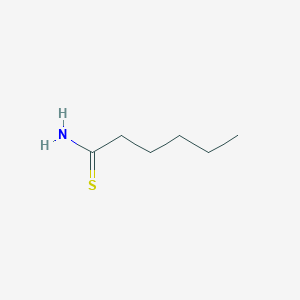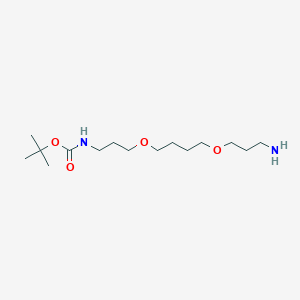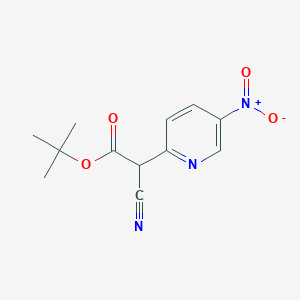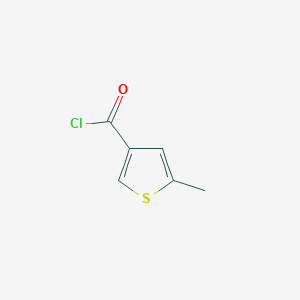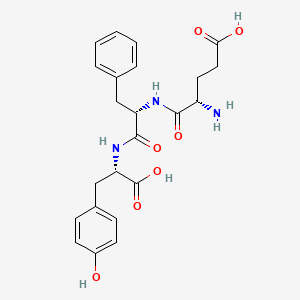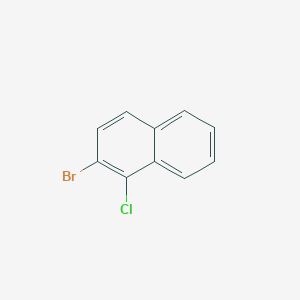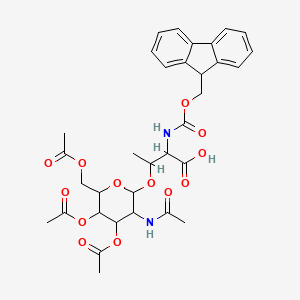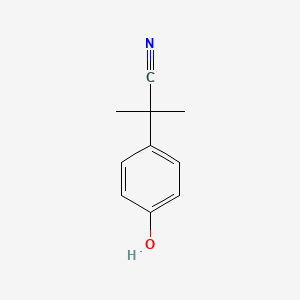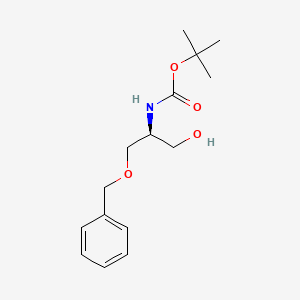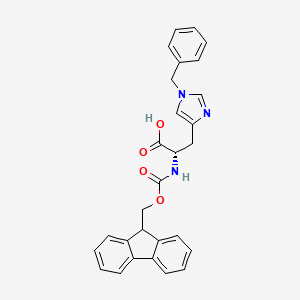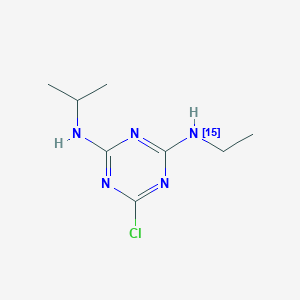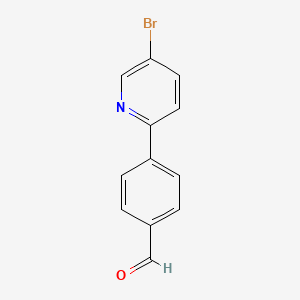
4-(5-Bromopyridin-2-yl)benzaldehyde
概要
説明
The compound "4-(5-Bromopyridin-2-yl)benzaldehyde" is a brominated pyridine derivative that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical properties, synthesis, and potential applications. These insights can be extrapolated to understand the characteristics of "4-(5-Bromopyridin-2-yl)benzaldehyde".
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves palladium-catalyzed C-H arylation processes, as seen in the synthesis of 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde . This method is valued for its efficiency and environmental friendliness. Similarly, the synthesis of "4-(5-Bromopyridin-2-yl)benzaldehyde" could potentially be achieved through such palladium-catalyzed reactions, ensuring high yields and selectivity.
Molecular Structure Analysis
The molecular structure and vibrational wave numbers of related compounds have been characterized using spectroscopic methods and confirmed with X-ray diffraction (XRD) data . Theoretical calculations, such as Density Functional Theory (DFT), can predict geometrical parameters that are in agreement with experimental data. These methods could be applied to "4-(5-Bromopyridin-2-yl)benzaldehyde" to determine its molecular structure and confirm it with spectroscopic evidence.
Chemical Reactions Analysis
Brominated aromatic aldehydes can participate in various chemical reactions, including condensation to form Schiff bases . These reactions are often facilitated by the presence of a bromine atom, which can activate the aromatic ring towards nucleophilic attack. The reactivity of "4-(5-Bromopyridin-2-yl)benzaldehyde" in such reactions would likely be similar, allowing for the synthesis of a range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be extensively studied through computational analysis, including NBO, MEP, and HOMO-LUMO evaluations . These analyses provide insights into the electron density distribution, reactivity, and stability of the molecules. For "4-(5-Bromopyridin-2-yl)benzaldehyde", similar studies could predict its reactivity patterns, stability, and potential as a building block in organic synthesis.
科学的研究の応用
Synthesis and Biological Activity
- Benzaldehydes like 4-(5-Bromopyridin-2-yl)benzaldehyde have been utilized in the synthesis of biologically active compounds. For instance, they are used in preparing hydrazones with potential activity against Candida albicans, demonstrating their relevance in antimicrobial research (Ramadan, 2010).
Fluorescent Reagents
- Compounds such as 4-(5-Bromopyridin-2-yl)benzaldehyde have been developed as fluorescent reagents. They show significant spectral changes upon binding to specific metal ions, like Zn2+, and are useful in detecting these ions in various samples (Lin et al., 2009).
Synthesis of N-Benzyl-β-Hydroxyphenethylamines
- In chemical synthesis, 4-(5-Bromopyridin-2-yl)benzaldehyde derivatives are instrumental in forming N-benzyl-β-hydroxyphenethylamines, which are precursors for other compounds like tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Magnetic Properties in Metal Clusters
- In the field of inorganic chemistry, derivatives of 4-(5-Bromopyridin-2-yl)benzaldehyde are used in synthesizing metal clusters with interesting magnetic properties, such as in cobalt and nickel clusters (Zhang et al., 2013).
Antimicrobial Activities of Substituted Compounds
- The compound's derivatives have been synthesized and tested for antimicrobial activities, highlighting its importance in the development of new antimicrobial agents (Senbagam et al., 2016).
Optoelectronic Applications
- Derivatives of 4-(5-Bromopyridin-2-yl)benzaldehyde are used in creating π-conjugated molecules for optoelectronic applications, demonstrating its significance in material science and electronics (Dall’Agnese et al., 2017).
Suzuki-Miyaura Coupling Reactions
- In organic synthesis, this compound is involved in Suzuki–Miyaura coupling reactions, crucial for creating complex organic molecules (McMillan et al., 2007).
Development of Novel Therapeutics
- Research involving 4-(5-Bromopyridin-2-yl)benzaldehyde derivatives contributes to drug discovery and the development of novel therapeutic agents, as seen in the synthesis of intermediates for drug discovery (Li et al., 2012).
Catalysis in Asymmetric Epoxidation
- The compound's derivatives are used as catalysts in asymmetric epoxidation, an important reaction in organic synthesis (Page et al., 2006).
Safety And Hazards
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXYVUTWWHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474392 | |
| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)benzaldehyde | |
CAS RN |
910547-57-8 | |
| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
